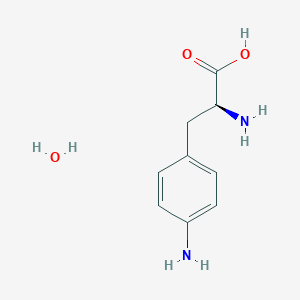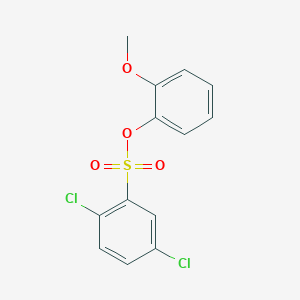
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used as a reagent in various chemical synthesis processes . It is often used due to its unique chemical structure, which includes a trifluoromethyl group and a nitrile group, making it a versatile reagent in organic synthesis .
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP inhibitors are a class of drugs that are used in the treatment of high cholesterol .
Antimicrobial Activity
It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .
Drug Manufacturing
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used in the manufacturing of various drugs . For example, it is used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds . Its unique chemical structure makes it a valuable tool in the development of new chemical entities .
Industrial Applications
In addition to its use in scientific research, “3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” also has potential industrial applications. Its unique chemical properties could make it useful in the development of new materials or processes .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cholesteryl ester transfer protein (cetp) inhibitors, which play a crucial role in the treatment of high cholesterol .
Biochemical Pathways
Related compounds have been implicated in the inhibition of cetp, which plays a significant role in lipid metabolism .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
129931-47-1 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
